molecular formula C30H35NO6 B14177325 Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate CAS No. 1075726-78-1

Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate

Cat. No.: B14177325
CAS No.: 1075726-78-1
M. Wt: 505.6 g/mol
InChI Key: DVFOFXJFZUMRFZ-RUZDIDTESA-N
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Description

Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves multiple steps. One common method starts with the conversion of eugenol methyl ether to a secondary alcohol, followed by a Ritter reaction with benzyl cyanide, and a cyclization reaction of the amide obtained to isoquinoline using sulfuric acid . The addition reaction between eugenol methyl ether and formic acid yields 1-(3,4-dimethoxyphenyl)-2-propyl formate, which is then hydrolyzed with potassium hydroxide to form 1-(3,4-dimethoxyphenyl)-2-propanol. This intermediate undergoes a Ritter reaction with benzyl cyanide to yield N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-acetamide, which is then cyclized with sulfuric acid to produce the target compound .

Chemical Reactions Analysis

Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, potassium hydroxide, and benzyl cyanide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoquinoline derivatives, while reduction reactions can produce various alcohols and amines .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a starting material for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antitumor, antimalarial, and antiviral agent . Its ability to interact with various molecular targets makes it a valuable compound for drug development and therapeutic research .

Mechanism of Action

The mechanism of action of Benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .

Properties

CAS No.

1075726-78-1

Molecular Formula

C30H35NO6

Molecular Weight

505.6 g/mol

IUPAC Name

benzyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate

InChI

InChI=1S/C30H35NO6/c1-33-26-11-10-22(17-27(26)34-2)16-25-24-19-29(36-4)28(35-3)18-23(24)12-14-31(25)15-13-30(32)37-20-21-8-6-5-7-9-21/h5-11,17-19,25H,12-16,20H2,1-4H3/t25-/m1/s1

InChI Key

DVFOFXJFZUMRFZ-RUZDIDTESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2CCC(=O)OCC4=CC=CC=C4)OC)OC)OC

Origin of Product

United States

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